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Abstract

Efrapeptins are a group of fungal-derived, linear peptide antibiotics belonging to the peptaibol
class. First isolated from species of the fungus Tolypocladium, they have garnered significant
interest due to their potent and diverse biological activities, including insecticidal, antifungal,
and antitumor properties. The primary mechanism of action for these activities is the potent and
specific inhibition of mitochondrial F1Fo-ATP synthase, a critical enzyme in cellular energy
metabolism. This technical guide provides an in-depth overview of the discovery and history of
efrapeptins, their physicochemical properties, and a detailed examination of their mechanism of
action. Furthermore, this guide includes a compilation of quantitative biological activity data,
detailed experimental protocols for their isolation and characterization, and a proposed model
for their biosynthesis via non-ribosomal peptide synthetases.

Discovery and History

Efrapeptins were first identified as hydrophobic peptide antibiotics of fungal origin by the Lilly
Research Laboratories, where they were initially designated as A23871 or efrastatin.[1] The
producing organism was identified as Tolypocladium inflatum Gams, which was later
synonymized with Tolypocladium niveum.[1][2] Subsequent research has shown that other
species of Tolypocladium, such as T. geodes, also produce efrapeptins.[3] Additionally,
structurally related compounds, termed neo-efrapeptins, have been isolated from the fungus
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Geotrichum candidum, and a new variant, efrapeptin J, was discovered in a marine species of
Tolypocladium.[4][5]

Early studies quickly established that the primary biological activity of efrapeptins was the
potent inhibition of mitochondrial ATPase.[1] This discovery made them valuable tools for
studying the mechanisms of oxidative phosphorylation. Over the years, further research has
elucidated their insecticidal, antifungal, and, more recently, their potential as antitumor agents.

[316]1[7]

Physicochemical Properties and Structure

Efrapeptins are classified as peptaibiotics, a class of peptides rich in non-proteinogenic amino
acids, particularly a-aminoisobutyric acid (Aib), and often containing a C-terminal amino
alcohol.[8] They are linear peptides with a molecular weight of approximately 1600 Da.[9] The
peptide backbone is rich in hydrophobic amino acids and is characterized by the presence of
multiple residues of Aib, L-pipecolic acid (Pip), and a single B-alanine residue.[4][9] The N-
terminus is acetylated, and the C-terminus is capped with an unusual cationic heterocycle, 1,5-
diazabicyclo[4.3.0]non-5-ene.[8][9]

The high content of Aib residues induces a stable helical conformation, primarily a 3(10)-helix,
which is crucial for their biological activity.[4][9] This helical structure allows the peptide to span
biological membranes and interact with its target, the F1Fo-ATP synthase.

Quantitative Biological Data

The biological activities of efrapeptins have been quantified against various targets. The
following tables summarize the available data on their production, inhibitory, and cytotoxic
effects.

Table 1: Production Yield of Efrapeptins from Tolypocladium Species
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Producing o ) Yield of Crude
] Cultivation Time ] Reference
Organism Efrapeptins
Tolypocladium
) 26 days ~50 mg/L [1]
inflatum
] ] N 2.9 mg/100 mL culture
Tolypocladium niveum  Not Specified ] [3]
filtrate
Table 2: F1Fo-ATPase Inhibitory Activity of Efrapeptins
Efrapeptin Inhibition
. Target Enzyme . Value Reference
Variant Metric
Bovine Heart
Efrapeptin Mix Mitochondria IC50 ~1-2 uM [7]
F1Fo-ATPase
) Submitochondrial
Efrapeptin ) Kd ~10-8 M [10]
Particles
Table 3: Insecticidal and Antifungal Activity of Efrapeptins
. Target .
Activity Type . Metric Value Reference
Organism
Galleria
Insecticidal mellonella LD50 (injection) 30 ng/larva [6]
(larvae)
o Manduca sexta o
Insecticidal LD50 (injection) 47 ng/larva [6]
(larvae)
] Aspergillus o Observed at 20 p
Antifungal Zone of Inhibition ) [1]
ochraceus g/disc
_ Fusarium and o Slight inhibition
Antifungal Zone of Inhibition [1]

Mucor species

at 50 p g/disc
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Table 4: Antitumor Activity of Efrapeptins

Efrapeptin . .
] Cell Line Metric Value Reference
Variant
) Various cancer
Efrapeptin B ] IC50 6 nM - 3.4 uM [1]
cell lines
4-fold more
] MCF-7 (breast o potent than
Efrapeptin C Growth Inhibition 9]
cancer) methylated
analogue

Mechanism of Action
Inhibition of F1Fo-ATP Synthase

The primary and most well-characterized mechanism of action of efrapeptins is the potent and
specific inhibition of F1Fo-ATP synthase (also known as mitochondrial complex V). This
enzyme is responsible for the synthesis of ATP from ADP and inorganic phosphate (Pi), driven
by the proton gradient across the inner mitochondrial membrane.

Efrapeptins bind to the F1 subunit of the enzyme, which is the catalytic portion that resides in
the mitochondrial matrix.[1][9] The binding site is located in the central cavity of the F1 moiety,
at the interface of the a and 3 subunits and in proximity to the y subunit.[7] This binding is
competitive with respect to both ADP and Pi during ATP synthesis.[10] By occupying this critical
site, efrapeptins lock the enzyme in an inactive conformation, preventing the conformational
changes necessary for ATP synthesis and hydrolysis.
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Figure 1. Mechanism of F1Fo-ATP Synthase Inhibition by Efrapeptin.

Antitumor Mechanisms

In addition to their effects on ATP synthesis, efrapeptins have demonstrated antitumor activity
through other mechanisms.[6] They have been shown to inhibit the chymotrypsin-like and
caspase-like activities of the 26S proteasome and to suppress the chaperone function of
Hsp90.[6] The latter is achieved by dissociating the complex of Hsp90 with its co-chaperone,
F1Fo-ATPase.[6] More recently, efrapeptin J has been identified as a down-regulator of the
molecular chaperone GRP78, which is involved in cancer cell survival under endoplasmic
reticulum stress.[5]

Efrapeptin

inhibits down-regulates (Efrapeptin J)

26S Proteasome Hsp90 Chaperone GRP78 Chaperone

leads to leads to

Tumor Cell Apoptosis
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Figure 2. Antitumor Mechanisms of Efrapeptins.

Biosynthesis

Efrapeptins are synthesized by large, multi-modular enzymes called non-ribosomal peptide
synthetases (NRPSs).[11] The genome of Tolypocladium inflatum has been sequenced and is
known to contain 19 NRPS gene clusters.[3][6][12] While the specific gene cluster responsible
for efrapeptin biosynthesis has not been definitively characterized, it is understood to be one of
these NRPS clusters.[11]

NRPSs assemble peptides in a stepwise manner, with each module responsible for the
incorporation of a specific amino acid. A typical NRPS module consists of an adenylation (A)
domain, which selects and activates the amino acid, a peptidyl carrier protein (PCP) or
thiolation (T) domain, which tethers the growing peptide chain, and a condensation (C) domain,
which catalyzes peptide bond formation. The final module typically contains a thioesterase (TE)
domain that releases the completed peptide.

Non-Ribosomal Peptide Synthetase (NRPS) Module

Peptide bond formation Condensation an elongation { Thioesterase}, 2 Efrapeptin
Amino Acid 1 Adenylation Condensation |_/'

Adenylation | Thiolation

Thiolation

Click to download full resolution via product page
Figure 3. Generalized Workflow of Efrapeptin Biosynthesis by NRPS.

Directed biosynthesis studies have shown that the relative abundance of different efrapeptin
analogues can be influenced by supplementing the culture medium with specific amino acids.
[13] For example, the addition of alanine increases the production of efrapeptin F, while the
addition of glycine favors the production of efrapeptin D.[13]
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Experimental Protocols
Isolation and Purification of Efrapeptins

The following protocol is a synthesized methodology based on published procedures for the
isolation and purification of efrapeptins from Tolypocladium cultures.[14][15]

@ocladium Cult@

:

(Mycelial FiItration)
'

C_iquid-Liquid Extractior)

(e.g., Dichloromethane)
'

(Rotary Evaporatior)

:
(Size-Echusion Chromatograph;)
(e.g., Sephadex LH-60)

'
(Reverse-Phase HPLC)

'

(Mass Spectrometry & NMR)

Purified Efrapeptins
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Figure 4. Workflow for the Isolation and Purification of Efrapeptins.
1. Fungal Culture and Extraction:

o Cultivate Tolypocladium sp. in a suitable liquid medium (e.g., potato dextrose broth) with
shaking for 14-28 days at 25°C.

o Separate the mycelia from the culture broth by filtration.

» Perform a liquid-liquid extraction of the culture filtrate with an equal volume of a nonpolar
organic solvent, such as dichloromethane or ethyl acetate.

o Collect the organic phase and concentrate it to dryness under reduced pressure using a
rotary evaporator.

2. Chromatographic Purification:

e Size-Exclusion Chromatography:

 Dissolve the crude extract in a minimal volume of methanol.

o Apply the dissolved extract to a Sephadex LH-60 column equilibrated with methanol.

 Elute the column with methanol and collect fractions.

o Assay the fractions for ATPase inhibitory activity to identify the efrapeptin-containing
fractions.

» Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC):

e Pool the active fractions from the size-exclusion chromatography and concentrate them.

» Dissolve the concentrated sample in the mobile phase.

* Inject the sample onto a C18 reverse-phase HPLC column.

o Elute with a gradient of acetonitrile in water, both containing 0.1% trifluoroacetic acid (TFA).
A typical gradient might be from 40% to 100% acetonitrile over 30 minutes.

e Monitor the elution profile at 214 nm and 280 nm.

» Collect the peaks corresponding to the different efrapeptin analogues.

3. Structural Verification:

o Confirm the identity and purity of the isolated efrapeptins using mass spectrometry (e.g.,
ESI-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[14][15]

F1Fo-ATPase Inhibition Assay
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This protocol describes a spectrophotometric assay to measure the inhibitory activity of
efrapeptins on F1Fo-ATPase.[7][16]

1. Reagents and Buffers:

o Assay Buffer: 50 mM Tris-HCI (pH 8.0), 50 mM KCI, 2 mM MgCI2.

e Enzyme-Coupling Mix: In assay buffer, add phosphoenolpyruvate (1 mM), NADH (0.2 mM),
pyruvate kinase (5 units/mL), and lactate dehydrogenase (7 units/mL).

e Substrate: 5 mM ATP solution.

e Enzyme: Isolated mitochondrial F1-ATPase or submitochondrial particles.

« Inhibitor: Efrapeptin solution of known concentration.

2. Assay Procedure:

e In a cuvette, combine the enzyme-coupling mix and the enzyme preparation.

» Add the efrapeptin solution at various concentrations and incubate for 5-10 minutes at 37°C
to allow for binding.

« Initiate the reaction by adding the ATP solution.

» Immediately monitor the decrease in absorbance at 340 nm, which corresponds to the
oxidation of NADH.

o Calculate the rate of ATP hydrolysis from the change in absorbance over time.

o Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the
efrapeptin concentration.

Conclusion and Future Perspectives

Efrapeptins represent a fascinating class of natural products with a well-defined primary
mechanism of action and a broad spectrum of biological activities. Their potent inhibition of the
ubiquitous and essential F1Fo-ATP synthase makes them valuable tools for biochemical
research and provides a basis for their insecticidal and antifungal properties. The discovery of
their antitumor activities, mediated through multiple pathways, has opened new avenues for
therapeutic development.

Future research should focus on several key areas. The definitive identification and
characterization of the efrapeptin biosynthetic gene cluster in Tolypocladium species would
enable the use of synthetic biology approaches to generate novel analogues with improved
therapeutic properties. Further investigation into the structure-activity relationships of different
efrapeptin variants could lead to the design of more potent and selective inhibitors. Finally, a
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more comprehensive understanding of their in vivo efficacy and safety profiles is necessary to
fully realize their potential as therapeutic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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